molecular formula C16H12F4N4O2 B10918265 2-[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3,4-difluorophenyl)acetamide

2-[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B10918265
M. Wt: 368.29 g/mol
InChI Key: IBLGZSOGONUXKP-UHFFFAOYSA-N
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Description

2-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3,4-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3,4-DIFLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3,4-DIFLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3,4-DIFLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3,4-DIFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could modulate the activity of kinases or other signaling proteins, affecting pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3,4-DIFLUOROPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12F4N4O2

Molecular Weight

368.29 g/mol

IUPAC Name

2-[4-(difluoromethyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C16H12F4N4O2/c1-7-14-9(15(19)20)5-12(25)22-16(14)24(23-7)6-13(26)21-8-2-3-10(17)11(18)4-8/h2-5,15H,6H2,1H3,(H,21,26)(H,22,25)

InChI Key

IBLGZSOGONUXKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(F)F)CC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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